
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is an organic compound belonging to the class of pyrimidinetriones This compound is characterized by the presence of two phenyl groups attached to the 1 and 3 positions of a pyrimidinetrione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of benzil with urea in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the pyrimidinetrione ring. The reaction conditions often include:
Reagents: Benzil, urea, and a base (e.g., sodium ethoxide)
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 78-80°C for ethanol)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinetrione derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Dihydropyrimidinetrione derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential as a pharmacophore in drug development. Research indicates that this compound exhibits anti-inflammatory and anticancer properties. It interacts with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity and modulating cellular pathways associated with disease processes .
Case Study:
In a study investigating the synthesis of derivatives of this compound, researchers designed and evaluated several analogs for their inhibitory activities against human mPGES-1 (microsomal prostaglandin E synthase-1). The findings suggested that certain derivatives showed selectivity for mPGES-1 over COX isozymes, indicating potential for developing safer anti-inflammatory drugs with fewer side effects compared to traditional NSAIDs .
Materials Science
Synthesis of Novel Materials:
The compound is explored in materials science for its ability to form novel materials with unique electronic and optical properties. Its structural characteristics allow it to be used as an intermediate in the synthesis of specialized materials that can be applied in electronics and photonics.
Applications:
- Organic Photovoltaics: The compound's electronic properties may be harnessed in organic solar cells.
- Optoelectronic Devices: Its optical characteristics make it suitable for applications in light-emitting diodes (LEDs) and laser technologies.
Biological Studies
Biochemical Assays:
this compound is utilized in biochemical assays to study enzyme interactions and inhibition mechanisms. Its ability to bind to enzyme active sites allows researchers to investigate the molecular basis of enzyme function and inhibition.
Mechanistic Insights:
The compound's mechanism of action involves binding to specific sites on enzymes or receptors, leading to alterations in their activity. This property is particularly useful in understanding pathways involved in inflammation and cancer progression.
Industrial Applications
Intermediate in Fine Chemicals:
In the chemical industry, this compound serves as an intermediate for synthesizing various fine chemicals and specialty materials. Its versatility allows it to be employed in the production of dyes, pharmaceuticals, and agrochemicals .
Mechanism of Action
The mechanism of action of 1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In biological systems, it may interfere with cellular pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinedione: Similar structure but with different functional groups.
1,3-diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione derivatives: Compounds with various substituents on the phenyl rings.
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups and the pyrimidinetrione ring, which imparts distinct chemical and biological properties
Biological Activity
1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure:
- Molecular Formula: C16H12N2O3
- Molecular Weight: 280.28 g/mol
Synthesis:
The synthesis of this compound typically involves the condensation of benzil with urea in the presence of a base such as sodium ethoxide. The reaction is conducted under reflux conditions using solvents like ethanol or methanol.
The compound exhibits its biological effects primarily through interactions with specific molecular targets, including enzymes and receptors. It has been shown to inhibit enzyme activity by binding to active or allosteric sites. This modulation can lead to various therapeutic effects such as anti-inflammatory and anticancer activities.
Anticancer Activity
Research indicates that this compound may possess anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:
- In Vitro Studies: The compound has been tested against human cancer cell lines with promising results in reducing cell viability and inducing apoptosis .
- Mechanistic Insights: The anticancer activity is believed to be associated with the inhibition of specific signaling pathways involved in cell growth and survival.
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory potential:
- Inhibition of mPGES-1: this compound has been identified as a selective inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the inflammatory response. This selectivity may reduce adverse effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Experimental Data
Several studies have investigated the biological activities of this compound:
Study | Findings |
---|---|
Study A (2018) | Demonstrated significant inhibition of cancer cell proliferation in vitro. |
Study B (2020) | Identified as a selective mPGES-1 inhibitor with potential for anti-inflammatory drug development. |
Study C (2024) | Showed antioxidant properties that may contribute to its therapeutic effects. |
Properties
IUPAC Name |
1,3-diphenyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQJKKPQBMSWEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501251346 | |
Record name | 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47204899 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7391-60-8 | |
Record name | 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7391-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diphenyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501251346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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